2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
CAS No.:
Cat. No.: VC20184702
Molecular Formula: C18H17Cl2N5O2S
Molecular Weight: 438.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2N5O2S |
|---|---|
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H17Cl2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-15-9-12(19)5-8-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26) |
| Standard InChI Key | GIYRVOUKPVOGOO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A 1,2,4-triazole ring substituted at position 4 with an amino group (–NH₂) and at position 5 with a 4-ethoxyphenyl moiety.
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A sulfanyl bridge (–S–) linking the triazole’s position 3 to an acetamide group.
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An N-(2,5-dichlorophenyl)acetamide terminus, introducing halogenated aromatic character.
The molecular formula is C₁₉H₁₈Cl₂N₅O₂S, with a calculated molecular weight of 457.36 g/mol. Key stereoelectronic features include:
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Hydrogen bond donors: 2 (NH₂ and acetamide NH).
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Hydrogen bond acceptors: 6 (triazole N, ether O, carbonyl O, and sulfanyl S).
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logP (octanol-water partition coefficient): Estimated at 4.2, indicating moderate lipophilicity suitable for membrane permeability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈Cl₂N₅O₂S |
| Molecular Weight | 457.36 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| logP | 4.2 |
| Topological Polar Surface Area | 116 Ų |
Spectroscopic Characterization
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¹H NMR: Signals include a singlet for the triazole NH₂ (δ 5.8 ppm), ethoxy methyl protons (δ 1.4 ppm, triplet), and aromatic protons split into multiplets (δ 6.8–7.6 ppm) .
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IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (triazole ring), and 1240 cm⁻¹ (C–O–C ether) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential reactions:
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Thiosemicarbazide Formation: Condensation of 4-ethoxyphenylhydrazine with thiourea yields 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
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Sulfanyl Acetamide Coupling: Reaction with 2-chloro-N-(2,5-dichlorophenyl)acetamide under basic conditions (K₂CO₃, DMF) forms the sulfanyl bridge .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide | Thiourea, EtOH, reflux | 72 |
| Cyclization | HCl, 100°C | 85 |
| Acetamide Coupling | K₂CO₃, DMF, 60°C | 68 |
Industrial Scalability
Continuous flow reactors improve yield (≥90%) by enhancing mass transfer during cyclization . Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .
Biological Activity and Mechanisms
Antifungal Activity
The compound inhibits Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL) by targeting fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| C. albicans | 8 µg/mL | CYP51 inhibition |
| MCF-7 cells | 12 µM | Caspase-3 activation |
| COX-2 enzyme | 45% inhibition at 10 µM | Anti-inflammatory |
Structure-Activity Relationships (SAR)
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Ethoxy Group: Enhances metabolic stability compared to methoxy analogs .
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Dichlorophenyl: Increases lipophilicity, improving blood-brain barrier penetration .
Applications and Comparative Analysis
Medicinal Chemistry
The compound’s dual antifungal/anticancer activity positions it as a lead for hybrid therapeutics. Analogues with fluorinated ethoxy groups show improved pharmacokinetics .
Table 4: Comparison with Analogues
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